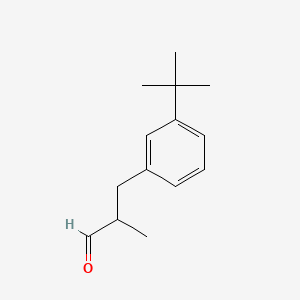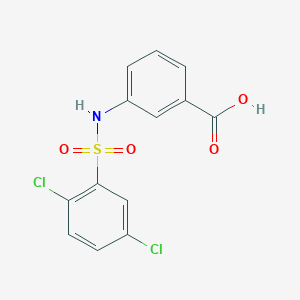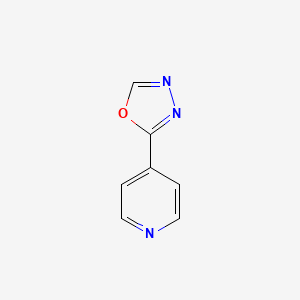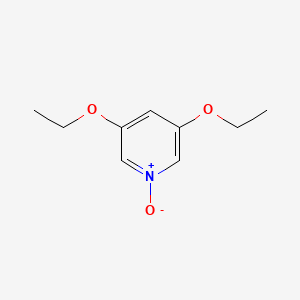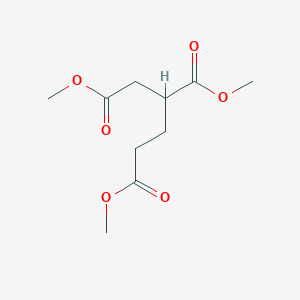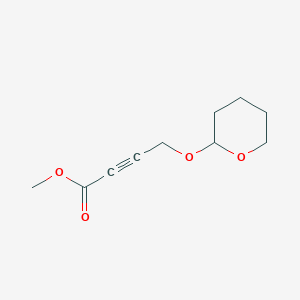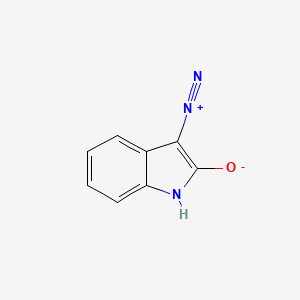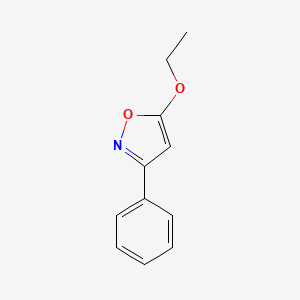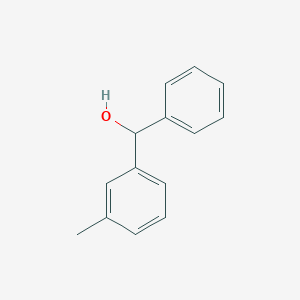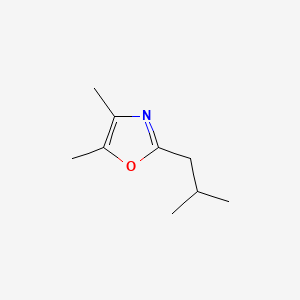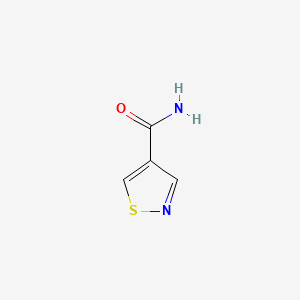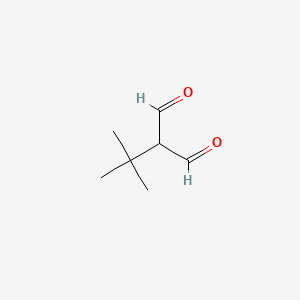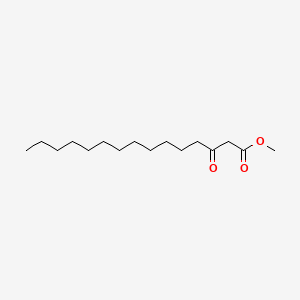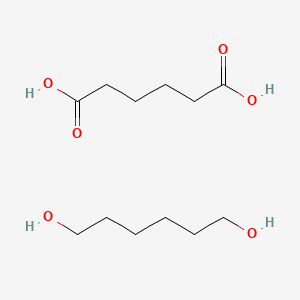
Poly(1 6-hexamethylene adipate) averag&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(1,6-hexamethylene adipate) averag& is a synthetic polymer composed of hexanediol and adipic acid. It is known for its flexibility, durability, and resistance to various chemicals. This compound is widely used in various industries due to its unique properties.
Méthodes De Préparation
Poly(1,6-hexamethylene adipate) averag& is typically synthesized through the polycondensation of hexanediol and adipic acid. The reaction is carried out under high temperature and vacuum conditions to remove water, which is a byproduct of the reaction. Industrial production methods often involve the use of catalysts to speed up the reaction and improve yield .
Analyse Des Réactions Chimiques
Poly(1,6-hexamethylene adipate) averag& undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of carboxylic acids and other oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols and other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Applications De Recherche Scientifique
Poly(1,6-hexamethylene adipate) averag& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and elastomers
Mécanisme D'action
The mechanism of action of poly(1,6-hexamethylene adipate) averag& involves its interaction with various molecular targets and pathways. The polymer’s flexibility and durability allow it to form strong bonds with other materials, enhancing their properties. Its biocompatibility makes it suitable for use in medical applications, where it interacts with biological tissues without causing adverse reactions .
Comparaison Avec Des Composés Similaires
Poly(1,6-hexamethylene adipate) averag& is unique due to its combination of flexibility, durability, and chemical resistance. Similar compounds include:
Poly(ethylene adipate): Known for its biodegradability and used in similar applications.
Poly(1,4-butylene adipate): Offers similar flexibility and durability but with different mechanical properties.
Polycaprolactone diol: Used in the production of polyurethanes and known for its biodegradability
Poly(1,6-hexamethylene adipate) averag& stands out due to its specific combination of properties, making it a versatile and valuable compound in various fields.
Propriétés
Numéro CAS |
25212-06-0 |
|---|---|
Formule moléculaire |
C12H24O6 |
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
Clé InChI |
WPEOOEIAIFABQP-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
SMILES canonique |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
| 25212-06-0 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
